molecular formula C20H25FN4O2 B12239564 N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide

N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide

Cat. No.: B12239564
M. Wt: 372.4 g/mol
InChI Key: RMSCKDFTSLRGJE-UHFFFAOYSA-N
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Description

N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a solvent-free condensation/reduction reaction sequence, which is efficient and yields the desired product in good quantities .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity, and ensuring that the processes are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to probe biological pathways and interactions due to its unique structural features.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets in a way that modulates their activity, potentially leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and pyridazine-containing molecules, such as:

Uniqueness

N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a fluorophenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H25FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-tert-butyl-3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C20H25FN4O2/c1-20(2,3)22-19(26)25-10-9-14(12-25)13-27-18-8-7-17(23-24-18)15-5-4-6-16(21)11-15/h4-8,11,14H,9-10,12-13H2,1-3H3,(H,22,26)

InChI Key

RMSCKDFTSLRGJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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